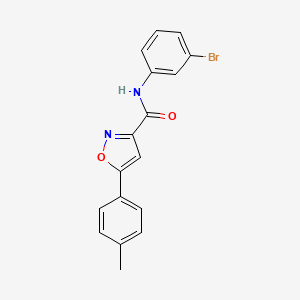
5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the benzofuran core, pyridine ring, and carboxamide moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the benzofuran core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Ring: Coupling reactions, such as Suzuki or Heck coupling, can be employed to attach the pyridine ring to the benzofuran core.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
“5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-3-carboxamide
- 5-chloro-3-methyl-N-(4-methylphenyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- 5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of “5-chloro-3-methyl-N-(4-methylbenzyl)-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide” lies in its specific combination of functional groups and structural features. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H19ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-[(4-methylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)14-26(21-5-3-4-12-25-21)23(27)22-16(2)19-13-18(24)10-11-20(19)28-22/h3-13H,14H2,1-2H3 |
InChI Key |
SAGOUDJBFCRHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(morpholin-4-ylmethyl)-1-{3-[2-(prop-2-en-1-yl)phenoxy]propyl}-1H-benzimidazole](/img/structure/B14987198.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14987208.png)
![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14987220.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987225.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14987231.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14987238.png)
![methyl 4-{[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl]amino}benzoate](/img/structure/B14987246.png)
![methyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B14987249.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide](/img/structure/B14987250.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B14987257.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B14987261.png)

![2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B14987281.png)
